molecular formula C15H16N2O5S B11021136 N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Cat. No.: B11021136
M. Wt: 336.4 g/mol
InChI Key: DAZDOVOWVOZFLF-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, a hydroxyethyl group, and a nitrobenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide typically involves the reaction of benzylamine with 2-chloroethanol to form N-benzyl-N-(2-hydroxyethyl)amine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-benzyl-N-(2-oxoethyl)-4-nitrobenzenesulfonamide.

    Reduction: Formation of N-benzyl-N-(2-hydroxyethyl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-hydroxyethyl)benzenesulfonamide
  • N-benzyl-N-(2-hydroxyethyl)-2-phenylacetamide
  • N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H16N2O5S/c18-11-10-16(12-13-4-2-1-3-5-13)23(21,22)15-8-6-14(7-9-15)17(19)20/h1-9,18H,10-12H2

InChI Key

DAZDOVOWVOZFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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